molecular formula C9H7ClN2O B7813604 5-(3-Chlorophenyl)oxazol-2-amine CAS No. 933722-39-5

5-(3-Chlorophenyl)oxazol-2-amine

Cat. No.: B7813604
CAS No.: 933722-39-5
M. Wt: 194.62 g/mol
InChI Key: XKPPMLLEEYOGHF-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)oxazol-2-amine is a chemical compound characterized by its unique structure, which includes a chlorophenyl group attached to an oxazol-2-amine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chlorophenyl)oxazol-2-amine typically involves the cyclization of 3-chloroaniline with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate amide, which undergoes intramolecular cyclization to form the oxazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability and control over reaction conditions. The use of catalysts, such as palladium or copper, can enhance the efficiency of the cyclization process.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Chlorophenyl)oxazol-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of oxazole derivatives with higher oxidation states.

  • Reduction: Production of reduced oxazole derivatives.

  • Substitution: Generation of substituted oxazole compounds with different functional groups.

Scientific Research Applications

  • Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research has shown its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-(3-Chlorophenyl)oxazol-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

5-(3-Chlorophenyl)oxazol-2-amine is structurally similar to other oxazole derivatives, such as 5-(2-chlorophenyl)oxazol-2-amine and 5-(4-chlorophenyl)oxazol-2-amine. its unique chlorophenyl group at the 3-position contributes to its distinct chemical and biological properties. This compound stands out due to its enhanced stability and reactivity compared to its analogs.

Properties

IUPAC Name

5-(3-chlorophenyl)-1,3-oxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPPMLLEEYOGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20669517
Record name 5-(3-Chlorophenyl)-1,3-oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933722-39-5
Record name 5-(3-Chlorophenyl)-1,3-oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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